molecular formula C15H16N6O3 B12696816 Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide CAS No. 60026-38-2

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide

Cat. No.: B12696816
CAS No.: 60026-38-2
M. Wt: 328.33 g/mol
InChI Key: GZSGEODELWDDLE-UHFFFAOYSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining aniline derivatives with pyrimidine precursors under acidic or basic conditions.

    Oxidation Reactions: Using oxidizing agents such as hydrogen peroxide or peracids to introduce the oxide functionality.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Temperature and Pressure: Optimizing these parameters to maximize yield and purity.

    Catalysts: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrimido-triazine derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can modify the structure to enhance these activities and develop new therapeutic agents.

Medicine

In medicine, this compound and its derivatives could be investigated for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads for drug discovery.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, dyes, and coatings. Its unique chemical properties can be leveraged to create materials with desirable characteristics.

Mechanism of Action

The mechanism of action of Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(5,4-e)-1,2,4-triazine Derivatives: Compounds with similar core structures but different substituents.

    Triazine Oxides: Compounds with similar oxide functionalities but different ring systems.

Uniqueness

Pyrimido(5,4-e)-1,2,4-triazine-5,7(6H,8H)-dione, 3-(4-(dimethylamino)phenyl)-6,8-dimethyl-, 4-oxide is unique due to its specific combination of functional groups and ring structure. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

60026-38-2

Molecular Formula

C15H16N6O3

Molecular Weight

328.33 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-6,8-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione

InChI

InChI=1S/C15H16N6O3/c1-18(2)10-7-5-9(6-8-10)12-16-17-13-11(21(12)24)14(22)20(4)15(23)19(13)3/h5-8H,1-4H3

InChI Key

GZSGEODELWDDLE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)[N+](=C(N=N2)C3=CC=C(C=C3)N(C)C)[O-]

Origin of Product

United States

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